2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

physicochemical profiling structural analog comparison synthetic intermediate characterization

This fluorinated γ-oxo-α-methyl butanoic acid features a 3-trifluoromethylphenyl group that delivers a defined XLogP3 of 2.5—distinct from non-fluorinated (≈1.8) and positional isomer (≈2.2) analogs—enabling precise SAR-driven lipophilicity optimization. With a molecular weight of 260.21 g/mol, it provides a unique mass signature for unambiguous LC-MS tracking. A validated Ki of 17,500 nM against porcine pancreatic lipase serves as a quantitative benchmark for inhibitor screening. Available at ≥98% purity, it is suited for HPLC/UPLC reference standard development. Choose this specific substitution pattern to eliminate uncontrolled variables and ensure experimental reproducibility.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 66549-17-5
Cat. No. B1367066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
CAS66549-17-5
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18)
InChIKeyCPFSOBKNKNLDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5): Procurement-Relevant Physicochemical Baseline for Research-Grade Sourcing


2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5) is a fluorinated γ-oxo-α-methyl butanoic acid derivative characterized by the presence of a 3‑trifluoromethylphenyl group at the γ‑position. This substitution pattern confers a defined molecular profile with a molecular weight of 260.21 g/mol and a calculated XLogP3 of 2.5 [1]. The compound is commercially available from specialized fine chemical suppliers at purities of ≥95% or ≥98% , and is typically stored long‑term in a cool, dry place to maintain stability .

Why 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (66549-17-5) Cannot Be Casually Replaced with Structural Analogs in Research Programs


Compounds within the 4‑oxo‑4‑phenylbutanoic acid class exhibit markedly different physicochemical and biological properties depending on the presence, number, and position of substituents. The introduction of a 3‑trifluoromethyl group combined with an α‑methyl substitution in 2‑methyl‑4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid significantly alters lipophilicity (XLogP3 = 2.5) [1] relative to the unsubstituted analog (2‑methyl‑4‑oxo‑4‑phenylbutanoic acid, MW 192.21 g/mol) [2] and the demethylated analog (4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid, MW 246.18 g/mol) . These differences in molecular weight and logP directly influence membrane permeability, metabolic stability, and target binding—meaning that substitution of one analog for another in a synthetic route or bioassay without re‑validation will introduce uncontrolled variables that compromise experimental reproducibility and data integrity.

Quantitative Evidence for 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid: Comparator-Based Differentiation in Physicochemical Properties, Purity Specifications, and Binding Affinity


Molecular Weight Differentiation Relative to Demethylated and Non‑Fluorinated Analogs

2‑Methyl‑4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid possesses a molecular weight of 260.21 g/mol [1]. In comparison, the demethylated analog (4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid) exhibits a molecular weight of 246.18 g/mol , while the non‑fluorinated analog (2‑methyl‑4‑oxo‑4‑phenylbutanoic acid) has a molecular weight of 192.21 g/mol [2]. The presence of both the trifluoromethyl group and the α‑methyl group in the target compound contributes an additional mass of approximately 68 Da relative to the simplest analog.

physicochemical profiling structural analog comparison synthetic intermediate characterization

Lipophilicity (XLogP3) Comparison Against Non‑Fluorinated and Positional Isomer Analogs

The target compound exhibits a calculated XLogP3 of 2.5 [1]. In contrast, the non‑fluorinated analog (2‑methyl‑4‑oxo‑4‑phenylbutanoic acid) has a computed XLogP3 of approximately 1.8 [2], while the positional isomer bearing a 4‑trifluoromethyl group (4‑oxo‑4‑(4‑(trifluoromethyl)phenyl)butanoic acid) exhibits an XLogP3 of approximately 2.2 [3]. The 3‑CF₃ substitution in the target compound yields a lipophilicity increase of approximately 0.7 log units relative to the non‑fluorinated analog and 0.3 log units relative to the 4‑CF₃ isomer.

lipophilicity ADME prediction compound prioritization

Commercial Purity Specification Benchmarking for Research-Grade Procurement

2‑Methyl‑4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid is offered by multiple vendors with certified purity specifications of ≥95% and ≥98% (NLT 98%) . In comparison, the demethylated analog (4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid) is commonly available at purities of 97% , while the non‑fluorinated analog (2‑methyl‑4‑oxo‑4‑phenylbutanoic acid) is typically offered at 95% . The availability of the target compound at ≥98% purity provides a higher‑grade option for applications requiring stringent impurity control.

quality control vendor comparison research material sourcing

Binding Affinity to Porcine Pancreatic Lipase (Class‑Level Comparative Assessment)

The target compound has been evaluated for inhibitory activity against porcine pancreatic lipase, exhibiting a Ki value of 17,500 nM [1]. This value places the compound in the low‑micromolar range of enzyme inhibition. While no direct head‑to‑head data are available for the closest analogs, this measurement provides a quantitative reference point for the target compound's interaction with this enzyme class.

enzyme inhibition lipase bioactivity profiling

Rotatable Bond Count and Conformational Flexibility Relative to Analogs

The target compound contains 4 rotatable bonds [1], as computed by Cactvs 3.4.6.11. In comparison, the demethylated analog (4‑oxo‑4‑(3‑(trifluoromethyl)phenyl)butanoic acid) possesses 3 rotatable bonds [2], while the non‑fluorinated analog (2‑methyl‑4‑oxo‑4‑phenylbutanoic acid) contains 3 rotatable bonds [3]. The α‑methyl substitution in the target compound introduces an additional degree of conformational freedom relative to the demethylated analog.

conformational analysis ligand efficiency molecular flexibility

Hydrogen Bond Acceptor Count: Increased Polarity Modulation Potential

The target compound contains 6 hydrogen bond acceptors [1], primarily attributable to the three oxygen atoms of the carboxylic acid and ketone functionalities, plus the three fluorine atoms of the trifluoromethyl group. In comparison, the non‑fluorinated analog (2‑methyl‑4‑oxo‑4‑phenylbutanoic acid) contains only 3 hydrogen bond acceptors [2]. The presence of the trifluoromethyl group in the target compound doubles the number of potential hydrogen bond acceptor sites.

polar surface area hydrogen bonding drug-likeness

Validated Application Scenarios for 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid (CAS 66549-17-5) Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Fine‑Tuned Lipophilicity Modulation

The target compound's XLogP3 of 2.5 [1] differentiates it from non‑fluorinated analogs (XLogP3 ~1.8) and positional isomers (XLogP3 ~2.2). This property makes it suitable for structure‑activity relationship (SAR) campaigns where incremental increases in lipophilicity are desired to optimize membrane permeability without exceeding the lipophilicity thresholds associated with poor drug‑likeness or promiscuous binding.

Synthesis of Advanced Intermediates Requiring High Mass Differentiation for Analytical Monitoring

The molecular weight of 260.21 g/mol [1] provides a distinct mass signature that facilitates reaction monitoring via LC‑MS. In multi‑step synthetic sequences involving structurally similar intermediates, this mass differential enables unambiguous tracking of the target compound and detection of potential side products or incomplete conversions.

Lipase Enzyme Inhibition Studies Requiring a Low‑Micromolar Affinity Reference Compound

The target compound exhibits a measured Ki of 17,500 nM against porcine pancreatic lipase [1]. This value provides a quantitative reference for designing inhibition assays, establishing dose‑response curves, and benchmarking the activity of novel lipase inhibitors in enzyme‑based screening campaigns.

High‑Purity Reference Standard for Analytical Method Development and Validation

Commercial availability of the target compound at purities of ≥98% (NLT 98%) [1] supports its use as a reference standard for the development and validation of HPLC, UPLC, or LC‑MS analytical methods. The high purity specification ensures that method parameters such as retention time, peak area reproducibility, and limit of detection are not confounded by impurity interference.

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